6-fluoro-4-N-methylpyrimidine-2,4-diamine
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Overview
Description
6-fluoro-4-N-methylpyrimidine-2,4-diamine is an organic compound with the molecular formula C5H7FN4. It belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-N-methylpyrimidine-2,4-diamine typically involves the functionalization of pyrimidine rings. One common method includes the reaction of 2,4-dichloropyrimidine with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-N-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
6-fluoro-4-N-methylpyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of anti-tubercular drugs due to its ability to inhibit dihydrofolate reductase in Mycobacterium tuberculosis.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules used in various chemical research.
Industrial Applications: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-fluoro-4-N-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides in Mycobacterium tuberculosis. This inhibition disrupts the bacterial DNA replication process, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2,4-diamino-6-fluoropyrimidine: Similar in structure but lacks the N-methyl group.
4-amino-2-fluoropyrimidine: Another fluorinated pyrimidine derivative with different substitution patterns.
Uniqueness
6-fluoro-4-N-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and N-methyl groups enhances its reactivity and potential as a pharmacologically active compound .
Properties
IUPAC Name |
6-fluoro-4-N-methylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN4/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H3,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLJTZUESILOKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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